2-((2-Fluorobenzyl)oxy)-3-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Fluorobenzyl)oxy)-3-methylbenzaldehyde is an organic compound with the molecular formula C15H13FO2 It is a derivative of benzaldehyde, featuring a fluorobenzyl group and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Fluorobenzyl)oxy)-3-methylbenzaldehyde typically involves the reaction of 2-fluorobenzyl alcohol with 3-methylbenzaldehyde in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where the alcohol reacts with an alkoxide to form the ether linkage. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification methods would be tailored to ensure cost-effectiveness and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-((2-Fluorobenzyl)oxy)-3-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 2-((2-Fluorobenzyl)oxy)-3-methylbenzoic acid.
Reduction: 2-((2-Fluorobenzyl)oxy)-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((2-Fluorobenzyl)oxy)-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-Fluorobenzyl)oxy)-3-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorobenzyl group can enhance the compound’s ability to penetrate cell membranes, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Fluorobenzyl)oxy)-3-methoxybenzaldehyde
- 2-((2-Fluorobenzyl)oxy)-4-methylbenzaldehyde
- 2-((2-Fluorobenzyl)oxy)-3-chlorobenzaldehyde
Uniqueness
2-((2-Fluorobenzyl)oxy)-3-methylbenzaldehyde is unique due to the specific positioning of the fluorobenzyl and methyl groups, which can influence its reactivity and interactions with other molecules. The presence of the fluorine atom can also enhance its stability and bioavailability compared to non-fluorinated analogs.
Properties
Molecular Formula |
C15H13FO2 |
---|---|
Molecular Weight |
244.26 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)methoxy]-3-methylbenzaldehyde |
InChI |
InChI=1S/C15H13FO2/c1-11-5-4-7-12(9-17)15(11)18-10-13-6-2-3-8-14(13)16/h2-9H,10H2,1H3 |
InChI Key |
NZLMNULWGMCDTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)OCC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.